molecular formula C17H18N4O3 B11616444 ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11616444
M. Wt: 326.35 g/mol
InChI Key: UHRPDAQXTSJHDS-UHFFFAOYSA-N
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Description

Ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor, often through a series of condensation reactions.

    Introduction of functional groups: The ethyl, imino, and methyl groups are introduced through selective alkylation and amination reactions.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert imino groups to amines or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

Ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of triazatricyclo compounds characterized by a tricyclic structure containing nitrogen atoms. Its molecular formula is C26H26N4O5C_{26}H_{26}N_4O_5 with a molecular weight of 462.51 g/mol. The structural complexity allows for various interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of triazatricyclo compounds exhibit antitumor properties . For instance, research on related compounds has shown promising results in inhibiting the growth of cancer cell lines such as HepG2 (hepatocellular carcinoma) using MTT assays. These studies suggest that the unique structural features of triazatricyclo compounds may enhance their interaction with cellular targets involved in tumor proliferation .

The proposed mechanism of action for ethyl 7-ethyl-6-imino-11-methyl-2-oxo involves modulation of specific receptors and pathways:

  • Receptor Binding : The compound is believed to act as an allosteric modulator for certain receptors, similar to other synthesized derivatives that bind effectively to AMPA receptors .
  • Cell Cycle Interference : By affecting key proteins involved in the cell cycle regulation, these compounds may induce apoptosis in cancer cells.

Synthesis and Derivatives

The synthesis of ethyl 7-ethyl-6-imino derivatives typically involves multi-step reactions including:

  • Biginelli Reaction : A three-component reaction that forms dihydropyrimidinones which can be further modified to achieve the desired triazatricyclo structure.
  • Cyclization Reactions : These reactions help in forming the tricyclic framework essential for biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyCompoundFindings
AMPA receptor modulatorsHigh potency in binding and modulating receptor activity
Tropane derivativesPromising antitumor effects against HepG2 cells
Dihydropyrimidinone-triazole hybridsEnhanced biological activity through structural modifications

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-4-20-13(18)11(17(23)24-5-2)9-12-15(20)19-14-10(3)7-6-8-21(14)16(12)22/h6-9,18H,4-5H2,1-3H3

InChI Key

UHRPDAQXTSJHDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)OCC)C(=O)N3C=CC=C(C3=N2)C

Origin of Product

United States

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